Bismuth;yttrium
CAS No.: 12421-82-8
Cat. No.: VC20996107
Molecular Formula: BiY
Molecular Weight: 297.8862 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12421-82-8 |
|---|---|
| Molecular Formula | BiY |
| Molecular Weight | 297.8862 g/mol |
| IUPAC Name | bismuth;yttrium |
| Standard InChI | InChI=1S/Bi.Y |
| Standard InChI Key | FKJLQFQNWHLUSS-UHFFFAOYSA-N |
| SMILES | [Y].[Bi] |
| Canonical SMILES | [Y].[Bi] |
Introduction
Synthesis Methods for Bismuth-Yttrium Compounds
Sol-Gel Method
The sol-gel technique has been effectively employed to synthesize bismuth-doped yttrium oxide with various doping concentrations. In research by G. Bhavani et al., pure and bismuth-doped yttrium oxide samples with 0.25, 0.5, and 1 weight percentage dopant were prepared using this method . The sol-gel process involves forming a colloidal suspension (sol) that transforms into a semi-solid network (gel) through controlled chemical reactions, followed by drying and calcination to obtain the final product .
Solid State Reaction Method
The solid state reaction method has proven effective for synthesizing complex bismuth-yttrium compounds, particularly those containing additional elements. Research published in Powder Diffraction demonstrates the successful synthesis of five new bismuth yttrium gadolinium oxide compounds: Bi0.88Y0.06Gd0.06O1.5, Bi0.88Y0.08Gd0.04O1.5, Bi0.82Y0.09Gd0.09O1.5, Bi0.82Y0.12Gd0.06O1.5, and Bi0.82Y0.06Gd0.12O1.5 . This method involves direct reaction of solid precursors at elevated temperatures, yielding crystalline products with well-defined structures.
Organometallic Synthesis
For more complex bismuth-yttrium structures, organometallic synthesis routes have been developed. Pugliese, Benner, and Demir reported the synthesis of a rare organometallic yttrium bismuth cluster complex [K(THF)4]2[Cp2Y2Bi6] (1) through treatment of Cp2Y(BPh4) with triphenylbismuth (BiPh3) in THF, followed by addition of potassium graphite as a reducing agent . This approach enabled the reduction of BiIII to BiI− in the Bi66− cluster core, with byproducts easily separated through filtration .
Precipitation Method
Bismuth and vanadium-substituted yttrium phosphates have been successfully prepared using precipitation methods. Researchers have synthesized series of YP(1–x)VOx4, Y(1–Biy)POy4, and Y(1–Biy)P(1–Vx)Ox4 compounds with controlled compositions for specific applications in cool coatings .
Table 1: Comparison of Synthesis Methods for Bismuth-Yttrium Compounds
Structural Properties of Bismuth-Yttrium Compounds
Crystal Structure
X-ray diffraction analysis reveals diverse structural characteristics among bismuth-yttrium compounds. Bismuth-doped yttrium oxide samples show interesting structural evolution with increased doping. Pure yttrium oxide exhibits primarily amorphous character with a characteristic hump around 30° (222) plane, while bismuth doping introduces monoclinic structure characteristics . The crystallinity increases with doping concentration up to 0.5 weight percentage but decreases at higher concentrations (1 weight percentage) due to structural deformation in the host lattice .
Bismuth yttrium gadolinium oxides consistently exhibit cubic crystal structures. The five compounds (Bi0.88Y0.06Gd0.06O1.5, Bi0.88Y0.08Gd0.04O1.5, Bi0.82Y0.09Gd0.09O1.5, Bi0.82Y0.12Gd0.06O1.5, and Bi0.82Y0.06Gd0.12O1.5) have lattice constants ranging from a=5.5279(1) Å to a=5.5371(1) Å, aligning well with reported values for bismuth yttrium oxide (Bi0.75Y0.25)O1.5 .
The organometallic yttrium bismuth cluster [K(THF)4]2[Cp*2Y2Bi6] features a remarkable heterometallocubane structure at its core. It crystallizes in the P21/n space group with the diyttrium complex residing on a crystallographic inversion center . Computational analysis reveals that the anionic Bi66− core is best described as a Zintl ion, with polarized Y–Bi bonds alongside delocalization of the Bi–Bi bonds .
Atomic Substitution Effects
When bismuth is incorporated into yttrium-based compounds, it typically substitutes at yttrium sites. This substitution causes measurable lattice expansion due to the larger ionic radius of Bi3+ (0.096 nm) compared to Y3+ (0.092 nm) . The shifting of XRD peak positions to lower angles with increasing bismuth concentration confirms this lattice expansion.
In bismuth and vanadium co-substituted yttrium phosphates, secondary phases begin to appear at substitution levels of x=0.2 for vanadium and y=0.2 for bismuth, attributed to the high ionic radii of the dopant ions .
Table 2: Structural Parameters of Selected Bismuth-Yttrium Compounds
Electrical Properties of Bismuth-Yttrium Compounds
Dielectric Properties
Optical Properties and Applications
Near-Infrared Reflectivity
Bismuth and vanadium-substituted yttrium phosphates demonstrate significant near-infrared (NIR) reflective properties. The co-substitution of vanadium and bismuth in the YPO4 lattice enhances both NIR reflectance and yellow coloration in these materials . This property makes them particularly valuable for cool coating applications, where reflecting solar radiation in the NIR region helps reduce heat absorption in coated surfaces.
Luminescent Properties
Yttrium phosphate, which is inherently luminescent, can be engineered through bismuth and vanadium substitution to create environmentally benign NIR reflective yellow pigments . The substitution effect also leads to more defined morphological characteristics, which enhances the scattering coefficient of the fabricated materials, further improving their optical performance.
Applications in Materials Science
The diverse properties of bismuth-yttrium compounds enable multiple applications:
-
Cool Coating Materials: Bismuth and vanadium-substituted yttrium phosphates serve as effective cool coating pigments due to their enhanced NIR reflectance .
-
Dielectric Gate Materials: The tunable dielectric properties of bismuth-doped yttrium oxide make these materials potential candidates for dielectric gate applications in electronic devices .
-
Catalysis and Small Molecule Activation: The yttrium-bismolyl complex with μ-bridging bismuth(I) centers exhibits an unprecedentedly high degree of covalency in the yttrium-bismuth bonds. The bismolyl ligand in this complex demonstrates redox non-innocent behavior, creating redox couples that are promising for catalysis and small molecule activation processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume